molecular formula C9H4BrF3S B2573857 4-Bromo-2-(trifluoromethyl)-1-benzothiophene CAS No. 1609047-47-3

4-Bromo-2-(trifluoromethyl)-1-benzothiophene

Cat. No.: B2573857
CAS No.: 1609047-47-3
M. Wt: 281.09
InChI Key: HFZXZTYVXNZITI-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)-1-benzothiophene (CAS 1609047-47-3) is a high-value benzothiophene derivative of significant interest in advanced organic synthesis and medicinal chemistry. This compound, with the molecular formula C₉H₄BrF₃S and a molecular weight of 281.09, features a benzothiophene core, a privileged scaffold found in numerous bioactive molecules and FDA-approved drugs such as the selective estrogen receptor modulator raloxifene, the antipsychotic brexpiprazole, and the 5-lipoxygenase inhibitor zileuton . The strategic incorporation of both bromo and trifluoromethyl substituents on this core greatly enhances its utility as a versatile building block. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), while the trifluoromethyl group is widely recognized for its ability to improve metabolic stability, membrane permeability, and binding affinity in drug candidates . Researchers primarily utilize this compound as a key intermediate in the synthesis of complex, novel scaffolds like benzothieno[3,2-b]pyridines, which have shown promising preliminary results as potent cytotoxic and antibacterial agents in biological screenings . Furthermore, its application extends to the development of materials science, particularly in the creation of π-conjugated systems for optoelectronic materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. It is provided with guaranteed high purity and should be stored as recommended. For researchers investigating heterocyclic chemistry, pharmaceutical intermediates, or functional materials, this compound offers a critical and versatile synthetic handle.

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3S/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZXZTYVXNZITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(F)(F)F)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)-1-benzothiophene typically involves the bromination of 2-(trifluoromethyl)-1-benzothiophene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)-1-benzothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The major product is the hydrogenated derivative of the original compound.

Scientific Research Applications

Chemistry

4-Bromo-2-(trifluoromethyl)-1-benzothiophene serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for diverse substitution reactions, enhancing the creation of novel compounds with desired properties.

Biology

Research indicates that this compound possesses potential biological activities:

  • Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various microbial strains.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through interactions with specific molecular targets, including enzymes and receptors .

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. Its lipophilicity and metabolic stability, attributed to the trifluoromethyl group, may enhance bioavailability and efficacy in medicinal applications .

Materials Science

In the realm of materials science, this compound is utilized in developing advanced materials such as:

  • Organic Semiconductors: Its electronic properties make it suitable for applications in organic photovoltaics and dye-sensitized solar cells.
  • Polymers: The compound contributes to the development of polymers with unique thermal stability and resistance to degradation .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

Study Focus Findings
DNA Binding Studies Demonstrated effective binding to DNA, influencing gene expression and cellular processes .
Antioxidant Evaluation In vitro tests revealed significant antioxidant activity, suggesting potential health benefits .
Urease Inhibition Research Identified as a potential lead compound for developing new urease inhibitors .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Substituted Benzothiophenes

  • 4-Bromo-2-(bromomethyl)-1-benzothiophene (C₉H₆Br₂S, MW 306.03 g/mol): This analogue replaces the trifluoromethyl group with a bromomethyl (-CH₂Br) substituent. The additional bromine increases molecular weight and alters reactivity, making it more suitable for cross-coupling reactions .

Heterocyclic Analogues

  • Chlorfenapyr (C₁₅H₁₁BrClF₃N₂O, MW 407.6 g/mol): A pyrrole-based insecticide with bromine, trifluoromethyl, and chlorophenyl groups. While structurally distinct from benzothiophenes, its bromo-trifluoromethyl motif shares similarities in electronic properties, enabling pesticidal activity via mitochondrial disruption .
  • 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile: Used in antifouling coatings, this pyrrole derivative combines bromine, trifluoromethyl, and chlorophenyl groups, demonstrating synergistic biocidal effects when paired with metal compounds like Cu₂O or ZnO .

Functional and Reactivity Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Applications
4-Bromo-2-(trifluoromethyl)-1-benzothiophene Benzothiophene 4-Br, 2-CF₃ 281.09 Lab scaffold, drug design
4-Bromo-2-(bromomethyl)-1-benzothiophene Benzothiophene 4-Br, 2-CH₂Br 306.03 Synthetic intermediates
Chlorfenapyr Pyrrole 4-Br, 5-CF₃, 2-(4-Cl-C₆H₄) 407.60 Insecticide, acaricide
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene Benzothiophene 5-Br, 2-F-benzyl 309.21 Pharmacological research
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene Benzene 4-Br, 2-Cl, 1-O-CF₃ 275.45 Agrochemical intermediates

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances electrophilicity, similar to chlorinated or fluorinated substituents in analogues like 4-bromo-2-chloro-1-(trifluoromethoxy)benzene .
  • Synergistic Effects : Compounds like Chlorfenapyr and 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile demonstrate that bromine and trifluoromethyl groups, when combined with other halogens or metals, amplify biocidal properties .

Pharmacological Potential

Benzofuran derivatives (e.g., 5-bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran) share structural similarities with benzothiophenes and exhibit antifungal and antitumor activities . The trifluoromethyl group in the target compound may similarly enhance binding to biological targets like kinases or GPCRs.

Biological Activity

4-Bromo-2-(trifluoromethyl)-1-benzothiophene is an organosulfur compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group attached to a benzothiophene core. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C10H6BrF3S
  • Structural Characteristics : The presence of both bromomethyl and trifluoromethyl groups enhances its reactivity and lipophilicity, which are critical for biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacological agent. Below are key findings from the literature regarding its biological properties:

Anticancer Activity

Recent studies have indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro testing demonstrated that certain derivatives showed promising IC50 values against various cancer cell lines, indicating their potential as HDAC inhibitors .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially modulating their activity.
  • Cellular Uptake : Enhanced lipophilicity due to the trifluoromethyl group may facilitate better cellular penetration, leading to increased efficacy in target cells .

Study 1: HDAC Inhibition

In a study focused on HDAC inhibitors, derivatives of benzothiophenes were synthesized and tested for their inhibitory activity. The results indicated that one derivative exhibited an IC50 value of 0.13 µM against HDAC1, significantly outperforming established inhibitors like MS-275 .

Study 2: Cytotoxicity Assays

In another investigation, the cytotoxic effects of benzothiophene derivatives were assessed using various cancer cell lines. The results showed that compounds similar to this compound induced apoptosis in MV4-11 cells at concentrations as low as 0.3 µM, highlighting their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameBiological ActivityKey Differences
This compound Potential HDAC inhibitorContains both bromine and trifluoromethyl groups
2-(Bromomethyl)benzothiophene Moderate anticancer activityLacks trifluoromethyl group
4-(Trifluoromethyl)benzothiophene Limited biological dataLacks bromine functionality

Synthesis Methods

Several synthetic routes have been developed for producing this compound, which include:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for regioselective arylation reactions.
  • Electrophilic Substitution : The introduction of bromine and trifluoromethyl groups through electrophilic aromatic substitution methods .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-(trifluoromethyl)-1-benzothiophene, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation of benzothiophene precursors. For bromination, electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common. Trifluoromethyl groups can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura coupling with CF₃-containing boronic esters). To optimize yields, use Design Expert software to apply response surface methodology (RSM) for parameter optimization (e.g., solvent polarity, temperature, catalyst loading) .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielding effects of Br and CF₃).
  • Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).
  • XRD : Resolve crystal structure to confirm regioselectivity.
  • FT-IR : Detect functional groups (e.g., C-Br stretch at ~500 cm⁻¹). Always compare experimental data with computational predictions (e.g., Gaussian) for validation.

Q. How can impurities in the final product be systematically identified and removed?

  • Methodological Answer : Use HPLC or GC-MS to detect byproducts. For purification, employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate). Recrystallization in ethanol/water mixtures can further enhance purity. Track impurities using LC-NMR for structural elucidation.

Advanced Research Questions

Q. How do electronic effects of bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Perform Hammett studies to quantify substituent effects. Use density functional theory (DFT) to calculate σ constants and Fukui indices for electrophilic/nucleophilic sites. Experimentally, compare reaction rates in Pd-catalyzed couplings (e.g., Heck or Sonogashira) with analogs lacking Br/CF₃. Correlate results with computational charge distribution maps .

Q. How can contradictory literature data on the compound’s thermal stability be resolved?

  • Methodological Answer : Conduct replicated thermal analyses (TGA/DSC) under identical conditions (e.g., N₂ atmosphere, 10°C/min heating rate). Compare kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method). Use meta-analysis to reconcile discrepancies, ensuring variables like sample purity and instrumentation are standardized .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. What computational strategies predict the compound’s interactions in catalytic systems or biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS).
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalysis. Validate with experimental kinetics .

Q. How to design a structure-activity relationship (SAR) study for derivatives in medicinal chemistry?

  • Methodological Answer :

Synthesize analogs with varied substituents (e.g., Cl instead of Br, -CF₂H instead of -CF₃).

Test in vitro bioactivity (e.g., IC₅₀ in kinase assays).

Use QSAR models (e.g., CoMFA) to correlate electronic/steric descriptors with activity.

Cross-validate with machine learning algorithms (e.g., random forests) to identify critical molecular features.

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